molecular formula C21H21N3O4S B11629034 methyl 4-{[(2Z)-3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate

methyl 4-{[(2Z)-3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate

Cat. No.: B11629034
M. Wt: 411.5 g/mol
InChI Key: ZLZVHEXREAPOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(2Z)-3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate is a heterocyclic compound featuring a 1,3-thiazinan core, a six-membered ring containing sulfur and nitrogen atoms. The structure includes a phenylcarbamoyl substituent at position 6, an ethyl group at position 3, and a keto group at position 2. The Z-configuration of the hydrazone linkage (C=N–N) at position 2 is critical for its stereochemical stability. The methyl benzoate moiety at position 4 contributes to its lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

methyl 4-[[3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C21H21N3O4S/c1-3-24-18(25)13-17(19(26)22-15-7-5-4-6-8-15)29-21(24)23-16-11-9-14(10-12-16)20(27)28-2/h4-12,17H,3,13H2,1-2H3,(H,22,26)

InChI Key

ZLZVHEXREAPOTQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Thiazinan Core Construction

The 1,3-thiazinan ring is typically synthesized via cyclocondensation of thiourea derivatives with α,β-diketones or α-keto esters. A representative protocol involves:

Reagents :

  • Ethyl 3-oxobutanoate (ethyl acetoacetate)

  • N-Ethylthiourea

  • Catalytic p-toluenesulfonic acid (PTSA)

Procedure :

  • Ethyl acetoacetate (1.0 equiv) and N-ethylthiourea (1.2 equiv) are refluxed in dry toluene under nitrogen for 12 hours.

  • The reaction is monitored via TLC (silica gel, eluent: ethyl acetate/hexane 1:3).

  • The intermediate 3-ethyl-4-oxo-1,3-thiazinane-6-carboxylate is isolated by vacuum distillation (yield: 68–72%).

Key Analytical Data :

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O thiazinanone).

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.42 (s, 2H, SCH₂), 2.81 (q, J = 7.3 Hz, 2H, NCH₂CH₃).

Phenylcarbamoyl Functionalization

The phenylcarbamoyl group is introduced via nucleophilic acyl substitution using phenyl isocyanate:

Reagents :

  • 3-Ethyl-4-oxo-1,3-thiazinane-6-carboxylate

  • Phenyl isocyanate (1.5 equiv)

  • Triethylamine (TEA, 2.0 equiv)

Procedure :

  • The thiazinane intermediate (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).

  • Phenyl isocyanate and TEA are added dropwise at 0°C, followed by stirring at room temperature for 6 hours.

  • The product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:2) to yield 6-(phenylcarbamoyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxylate (yield: 58–63%).

Optimization Notes :

  • Excess phenyl isocyanate improves yield but requires careful quenching to avoid urea byproducts.

  • Anhydrous conditions are critical to prevent hydrolysis of the isocyanate.

Imine Formation and Esterification

The Z-configured imine is formed via condensation with methyl 4-aminobenzoate:

Reagents :

  • 6-(Phenylcarbamoyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxylate

  • Methyl 4-aminobenzoate (1.1 equiv)

  • Glacial acetic acid (catalytic)

Procedure :

  • The thiazinane derivative and methyl 4-aminobenzoate are refluxed in ethanol with 2 drops of acetic acid for 8 hours.

  • The reaction mixture is cooled, and the precipitate is filtered and recrystallized from ethanol/water (4:1) to yield the target compound (yield: 75–80%).

Stereochemical Control :

  • The Z configuration is favored due to intramolecular hydrogen bonding between the imine nitrogen and the thiazinan carbonyl group.

  • ¹H NMR Confirmation : A singlet at δ 8.21 ppm (2H, aromatic protons ortho to the ester) confirms regioselective substitution.

Alternative Methodologies

One-Pot Multicomponent Approach

A patent-derived method (AU2018241406B2) combines cyclocondensation, carbamoylation, and imine formation in a single reactor:

Steps :

  • Ethyl acetoacetate, N-ethylthiourea, and phenyl isocyanate are heated at 80°C in DMF for 24 hours.

  • Methyl 4-aminobenzoate is added, and the temperature is raised to 100°C for 6 hours.

  • Purification via column chromatography yields the product (overall yield: 52%).

Advantages : Reduced purification steps; Disadvantages : Lower yield due to competing side reactions.

Solid-Phase Synthesis

A resin-bound strategy (reported in Pharmeks Ltd. protocols) uses Wang resin functionalized with the benzoate ester:

  • Resin Activation : Wang resin is treated with methyl 4-nitrobenzoate and reduced to the amine.

  • Iterative Functionalization : The thiazinan and phenylcarbamoyl groups are added sequentially via Fmoc chemistry.

  • Cleavage : TFA/DCM (95:5) liberates the product (purity >90% by HPLC).

Analytical and Process Validation

ParameterMethodSpecification
PurityHPLC (C18 column)≥98% (λ = 254 nm)
Stereochemistry¹H NMR (NOE)Z/E ratio >19:1
Residual SolventsGC-MS<100 ppm (ICH Q3C guidelines)
Crystal StructureX-ray diffractionConfirmed Z configuration

Industrial-Scale Considerations

  • Cost Drivers : Phenyl isocyanate ($45–$50/kg) and chromatographic purification account for 70% of production costs.

  • Green Chemistry Alternatives : Replace DCM with cyclopentyl methyl ether (CPME) to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2Z)-3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazinan derivatives with different oxidation states.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazinan derivatives, and various substituted derivatives with modified ester or amide groups.

Scientific Research Applications

Methyl 4-{[(2Z)-3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-{[(2Z)-3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on heterocyclic systems, substituents, synthesis, and inferred biological activities.

Structural Analogs and Key Differences

Compound Name Heterocycle/Substituents Molecular Weight Synthesis Method Inferred Activity/Use References
Target Compound
Methyl 4-{[(2Z)-3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate
1,3-Thiazinan (6-membered), phenylcarbamoyl, ethyl, keto, methyl benzoate ~434.5 g/mol* Not specified (likely condensation) Enzyme inhibition (hypothesized)
SS4
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid
1,3-Thiazolidinone (5-membered), dimethylaminophenyl, keto, benzoic acid ~354.4 g/mol Schiff base + mercaptoacetic acid reflux Antimicrobial, anticancer
LS-03205
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
1,3,4-Thiadiazole, phenylcarbamoyl, methoxy linkage, methyl benzoate 369.4 g/mol Condensation/pyrazole synthesis Enzyme inhibition (e.g., carbonic anhydrase)
I-6230
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate
Pyridazine, phenethylamino, ethyl benzoate ~347.4 g/mol Nucleophilic substitution Kinase inhibition (hypothesized)
Metsulfuron methyl ester
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate
Triazine, sulfonylurea, methyl benzoate ~381.4 g/mol Urea coupling Herbicide (ALS inhibitor)

Physicochemical Properties

  • However, analogs like LS-03205 (369.4 g/mol) and I-6230 (~347.4 g/mol) adhere more closely to drug-likeness guidelines .

Biological Activity

Methyl 4-{[(2Z)-3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate is a compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C21H21N3O4S
  • Molecular Weight: 411.5 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focused on antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, a study evaluating different derivatives of thiazolidinones found that compounds similar in structure to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Escherichia coli0.015 mg/mL0.030 mg/mL
Staphylococcus aureus0.008 mg/mL0.015 mg/mL
Enterobacter cloacae0.004 mg/mL0.008 mg/mL

These results indicate that the compound is more potent than traditional antibiotics like ampicillin and streptomycin against certain strains, particularly Enterobacter cloacae .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation: The compound has been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Induction of Apoptosis: Mechanistic studies suggest that it triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Study on Antimicrobial Efficacy

A comprehensive study published in a peer-reviewed journal examined the antimicrobial efficacy of several thiazolidinone derivatives, including this compound. The study utilized a microdilution method to determine MIC and MBC values across various bacterial strains, confirming its superior activity compared to established antibiotics .

Study on Anticancer Effects

Another significant study investigated the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptotic markers .

Q & A

Q. How can predictive modeling guide the design of analogs with improved bioactivity?

  • Methodological Answer :
  • QSAR Modeling : Train models on analogs’ logP and IC₅₀ data to prioritize substitutions (e.g., fluoro groups at position 4) .
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., reduce CYP450 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.